molecular formula C16H23NO3 B1217517 Promacyl CAS No. 34264-24-9

Promacyl

Cat. No.: B1217517
CAS No.: 34264-24-9
M. Wt: 277.36 g/mol
InChI Key: GGRLUNQHANDPSC-UHFFFAOYSA-N
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Description

Promacyl is a synthetic compound classified as a carbamate insecticide and acaricide. It is primarily used to control a range of insect pests, including ticks and mites. The chemical formula for this compound is C₁₆H₂₃NO₃, and it is known for its acetylcholinesterase inhibitory activity, which disrupts the nervous system of pests .

Preparation Methods

Synthetic Routes and Reaction Conditions: Promacyl is synthesized through a multi-step process involving the reaction of 3-methyl-5-(propan-2-yl)phenol with butanoyl chloride to form an intermediate, which is then reacted with methyl isocyanate to yield the final product. The reaction conditions typically involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction pathways as described above. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the final product meets regulatory standards .

Chemical Reactions Analysis

Types of Reactions: Promacyl undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Promacyl has several applications in scientific research, including:

Mechanism of Action

Promacyl exerts its effects by inhibiting the enzyme acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine in the synaptic cleft. By inhibiting this enzyme, this compound causes an accumulation of acetylcholine, leading to continuous stimulation of the nervous system, paralysis, and eventual death of the pest. The inhibition is reversible, and the compound forms an unstable complex with the enzyme through carbamoylation of the active site .

Comparison with Similar Compounds

Promacyl is unique among carbamate insecticides due to its specific structure and mode of action. Similar compounds include:

This compound stands out due to its relatively lower mammalian toxicity and specific activity against mites and ticks, making it a valuable tool in pest control .

Properties

IUPAC Name

(3-methyl-5-propan-2-ylphenyl) N-(2-oxopentyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO3/c1-5-6-14(18)10-17-16(19)20-15-8-12(4)7-13(9-15)11(2)3/h7-9,11H,5-6,10H2,1-4H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGRLUNQHANDPSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)CNC(=O)OC1=CC(=CC(=C1)C(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34264-24-9
Record name Promacyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034264249
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PROMACYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AL7FSR8UNP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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